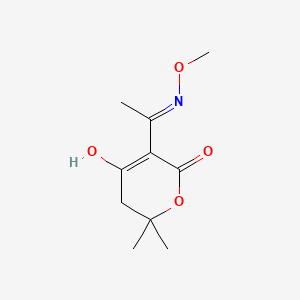
CARBOMER 980
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbomer 980, also known as Carbopol 980, is a synthetic high molecular weight polymer of acrylic acid, cross-linked with polyalkenyl ethers or divinyl glycol. It is widely used in the pharmaceutical, cosmetic, and personal care industries due to its excellent thickening, suspending, and stabilizing properties. This compound is particularly valued for its ability to form clear, viscous gels and its high efficiency as a rheology modifier .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carbomer 980 is synthesized through the polymerization of acrylic acid in the presence of a cross-linking agent such as polyalkenyl ethers or divinyl glycol. The polymerization process typically occurs in a cosolvent system, often using ethyl acetate and cyclohexane . The reaction conditions are carefully controlled to achieve the desired molecular weight and cross-linking density, which directly influence the polymer’s viscosity and gel-forming properties.
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the monomers and cross-linking agents are mixed and polymerized under controlled conditions. The resulting polymer is then precipitated, washed, and dried to obtain a white, fluffy powder. This powder is further processed to ensure uniform particle size and purity before being packaged for distribution .
Analyse Chemischer Reaktionen
Types of Reactions: Carbomer 980 primarily undergoes neutralization reactions, where the carboxylic acid groups in the polymer react with bases to form salts. This neutralization process is essential for the polymer to achieve its thickening and gelling properties. Additionally, this compound can participate in hydrogen bonding and van der Waals interactions, which contribute to its ability to stabilize emulsions and suspensions .
Common Reagents and Conditions:
Neutralization: Common bases used for neutralizing this compound include sodium hydroxide, potassium hydroxide, and triethanolamine.
Hydrogen Bonding: this compound can form hydrogen bonds with water and other polar solvents, enhancing its ability to thicken and stabilize formulations.
Major Products Formed: The primary product formed from the neutralization of this compound is a viscous gel or thickened solution, depending on the concentration and degree of neutralization. These gels are used in a variety of applications, including topical gels, creams, and lotions .
Wissenschaftliche Forschungsanwendungen
Carbomer 980 has a wide range of applications in scientific research and industry:
Chemistry: Used as a rheology modifier and stabilizer in various chemical formulations.
Biology: Employed in the preparation of gels for electrophoresis and other biological assays.
Wirkmechanismus
Carbomer 980 is often compared with other carbomers, such as Carbomer 940 and Carbomer 941. While all these polymers share similar chemical structures and properties, there are key differences:
Carbomer 940: Known for its high viscosity and ability to form crystal-clear gels.
Carbomer 941: Offers lower viscosity compared to Carbomer 940 and 980, making it suitable for formulations where a less viscous gel is desired.
Uniqueness of this compound: this compound is unique in its balance of viscosity and ease of dispersion. It provides high viscosity while maintaining a smooth, non-sticky texture, making it ideal for a wide range of applications, from personal care products to pharmaceutical formulations .
Vergleich Mit ähnlichen Verbindungen
- Carbomer 940
- Carbomer 941
- Polyacrylic acid
- Polyvinyl alcohol
Carbomer 980’s versatility and efficiency make it a valuable component in many formulations, providing both functional and aesthetic benefits.
Eigenschaften
CAS-Nummer |
139637-85-7 |
|---|---|
Molekularformel |
C10H11N3O |
Molekulargewicht |
0 |
Synonyme |
CARBOMER 980 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



